GSK-LSD1 Dihydrochloride is a small molecule compound developed by GlaxoSmithKline (GSK) as a potent and selective, irreversible inhibitor of LSD1. [, ] It acts as a chemical probe to investigate the biological roles of LSD1 in various cellular processes, especially in the context of cancer. [] GSK-LSD1 Dihydrochloride's primary use in scientific research is to explore the therapeutic potential of LSD1 inhibition in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). []
GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound has garnered attention in the field of epigenetics due to its role in regulating gene expression through the demethylation of histone proteins. The primary mechanism of action involves the inhibition of LSD1, which is crucial for various cellular processes, including differentiation and proliferation in cancer cells.
GSK-LSD1 Dihydrochloride is classified as a small molecule inhibitor and falls under the category of epigenetic modulators. It is synthesized and supplied by various chemical suppliers, including Tocris Bioscience and MedChemExpress, among others. The compound's chemical formula is , with a molecular weight of approximately 289.24 g/mol .
The synthesis of GSK-LSD1 Dihydrochloride typically involves several steps, focusing on creating a structure that can effectively bind to the active site of LSD1. While specific synthetic routes are proprietary, general methodologies for synthesizing LSD1 inhibitors include:
The molecular structure of GSK-LSD1 Dihydrochloride features a complex arrangement that allows for selective inhibition of LSD1. Key structural details include:
GSK-LSD1 Dihydrochloride primarily functions through irreversible inhibition of LSD1. This process involves:
The mechanism by which GSK-LSD1 Dihydrochloride exerts its effects involves:
GSK-LSD1 Dihydrochloride possesses several notable physical and chemical properties:
GSK-LSD1 Dihydrochloride has several applications in scientific research:
GSK-LSD1 dihydrochloride (chemical name: N-(2-phenyl-cyclopropyl)-piperidin-4-amine dihydrochloride; CAS: 2102933-95-7) is an irreversible, mechanism-based inhibitor targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that catalyzes the removal of mono-/dimethyl groups from histone H3 lysine 4 (H3K4me1/2) via oxidation. The catalytic amine oxidase domain (AOD) of LSD1 contains a conserved FAD-binding pocket and a substrate-recognition motif. GSK-LSD1 exploits this structural architecture by covalently binding to FAD within the catalytic core, thereby blocking substrate access [2] [4].
Crystallographic studies reveal that the trans-2-phenylcyclopropylamine moiety of GSK-LSD1 mimics the natural substrate's orientation, inserting into a hydrophobic cavity near the FAD cofactor. This alignment enables nucleophilic attack by FAD, forming a covalent adduct that irreversibly inactivates LSD1. The interaction is stabilized by hydrogen bonding between the inhibitor’s piperidine nitrogen and Asp 375/Leu 676 residues in the substrate-binding cleft. This suicide inactivation mechanism is stereospecific, with the (1R,2S)-isomer exhibiting optimal binding kinetics [4] [9].
Table 1: Structural Elements of LSD1 Targeted by GSK-LSD1 Dihydrochloride
LSD1 Domain | Function | Interaction with GSK-LSD1 |
---|---|---|
Amine Oxidase Domain (AOD) | Catalytic demethylation | Covalent binding to FAD cofactor |
FAD-Binding Pocket | Cofactor stabilization | Suicide substrate adduct formation |
Substrate-Recognition Motif | Histone H3 binding | Competitive inhibition via phenylcyclopropylamine mimicry |
Hydrophobic Cavity | Substrate orientation | Accommodates trans-2-phenylcyclopropylamine group |
The covalent inhibition kinetics of GSK-LSD1 involve a two-step mechanism: initial reversible binding followed by irreversible FAD adduct formation. Surface plasmon resonance (SPR) assays demonstrate a rapid association rate (kon > 104 M−1s−1) and minimal dissociation, reflecting high binding avidity. Molecular dynamics simulations show that GSK-LSD1 binding induces conformational rigidity in the AOD, restricting the "open-to-closed" transition essential for histone substrate turnover [9].
The inhibitor’s selectivity (>1,000-fold over related FAD-dependent enzymes like LSD2, MAO-A/B) arises from steric and electrostatic complementarity within LSD1’s catalytic cleft. Key differentiating factors include:
Table 2: Covalent Binding Kinetics of GSK-LSD1 Against FAD-Dependent Enzymes
Enzyme | IC50 (nM) | Selectivity vs. LSD1 | Key Selectivity Determinant |
---|---|---|---|
LSD1 | 16 | 1-fold | N/A |
LSD2 | >20,000 | >1,250-fold | Divergent substrate-binding residues |
MAO-A | >20,000 | >1,250-fold | Larger substrate cavity; lack of Glu 379 |
MAO-B | >20,000 | >1,250-fold | Altered FAD orientation |
GSK-LSD1-mediated LSD1 inhibition induces genome-wide accumulation of H3K4me1/2 marks, altering chromatin accessibility and transcriptional programs. RNA sequencing in cancer cell lines treated with 2 µM GSK-LSD1 for 48 hours reveals 863 upregulated genes (vs. 350 downregulated), with enrichment for differentiation pathways (p < 0.001). Key activated genes include:
Prolonged inhibition (6 days) amplifies this effect, increasing H3K4me2 occupancy at promoters of tumor-suppressor genes (CDKN1A, GADD45B). Chromatin immunoprecipitation (ChIP)-seq confirms H3K4me2 enrichment at >1,200 loci, correlating with RNA polymerase II recruitment and transcriptional initiation. This epigenetic reprogramming forces terminal differentiation in malignancies like acute myeloid leukemia (AML) and squamous cell carcinoma, disrupting self-renewal capacity [3] [6] [8].
Table 3: Transcriptomic Changes Induced by GSK-LSD1 in Cancer Cell Lines
Gene Category | Examples | Fold Change (48h) | Biological Consequence |
---|---|---|---|
Differentiation TFs | OVOL2, GRHL1 | +8.2 to +12.5 | Epidermal lineage commitment |
Tumor Suppressors | CDKN1A, GADD45B | +4.1 to +6.3 | Cell cycle arrest/DNA damage response |
Keratinization Factors | IVL, LOR | +10.4 to +15.7 | Barrier function restoration |
Pro-Oncogenic TFs (Repressed) | GLI1, MYC | -3.8 to -5.2 | Attenuation of proliferation signals |
LSD1 functions within multi-protein repressor complexes, including CoREST (RCOR1, HDAC1/2) and NuRD (MTA1/2, HDAC1/2). GSK-LSD1 disrupts these assemblies via two mechanisms:
In breast cancer models, GSK-LSD1 treatment dissociates LSD1 from CoREST at estrogen receptor α (ERα) target genes (TFF1, GREB1), diminishing HDAC recruitment and enhancing histone acetylation (H3K27ac). This switches ERα from a repressive to active state, even in the absence of ligand. Consequently, differentiation genes are derepressed, while pro-metastatic factors (VIM, SNAI1) are silenced due to loss of LSD1-mediated H3K9 demethylation [5] [7] [9].
In epidermal progenitors, disrupted LSD1/CoREST binding de-represses the OVOL2 promoter, activating a GRHL3-ZNF750 transcriptional cascade that drives terminal keratinization. This underlies GSK-LSD1’s efficacy in repressing squamous cell carcinoma invasion [3] [9].
Table 4: Co-Repressor Complexes Disrupted by GSK-LSD1
Complex | Core Components | Functional Consequence of Disruption |
---|---|---|
CoREST | LSD1, RCOR1, HDAC1/2 | Loss of H3K4me2 erasure; increased differentiation gene expression |
NuRD | LSD1, MTA1/2, HDAC1/2 | Reduced deacetylation; chromatin relaxation at tumor suppressors |
ERα-CoReg | LSD1, CARM1, Hsp90 | Ligand-independent ERα activation; anti-proliferative signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7